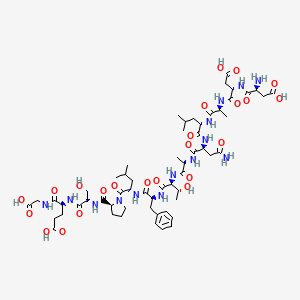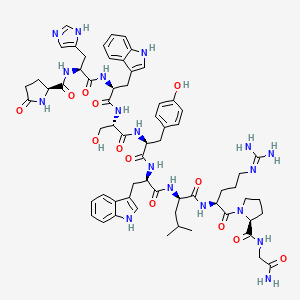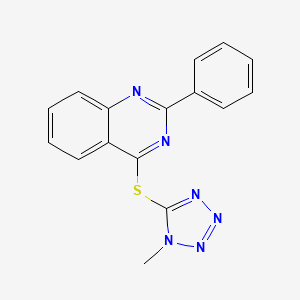
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinazoline core substituted with a phenyl group and a 1-methyl-1H-tetrazol-5-ylthio moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. The phenyl group can be introduced via electrophilic aromatic substitution reactions.
The 1-methyl-1H-tetrazol-5-ylthio moiety is usually synthesized separately. This can be achieved through the reaction of 1-methyl-1H-tetrazole-5-thiol with appropriate electrophiles. The final step involves the coupling of the quinazoline core with the 1-methyl-1H-tetrazol-5-ylthio moiety under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1-methyl-1H-tetrazol-5-ylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. The 1-methyl-1H-tetrazol-5-ylthio moiety may play a crucial role in binding through hydrogen bonding or hydrophobic interactions, while the quinazoline core can interact with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
- 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline stands out due to its unique combination of a quinazoline core and a 1-methyl-1H-tetrazol-5-ylthio moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12N6S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanyl-2-phenylquinazoline |
InChI |
InChI=1S/C16H12N6S/c1-22-16(19-20-21-22)23-15-12-9-5-6-10-13(12)17-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
YHKDIBFNRGORNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


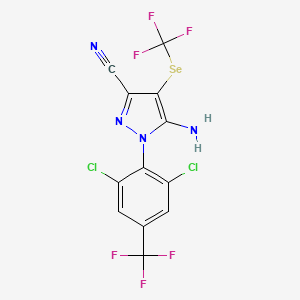

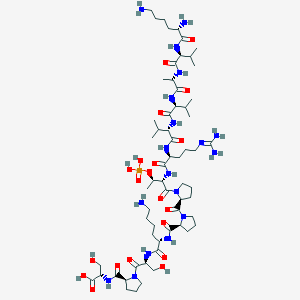
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)
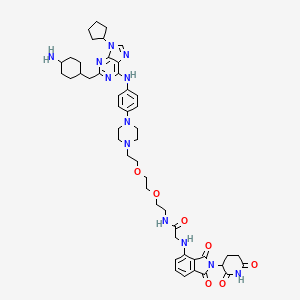
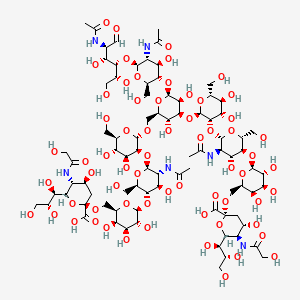
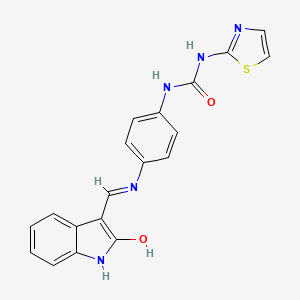
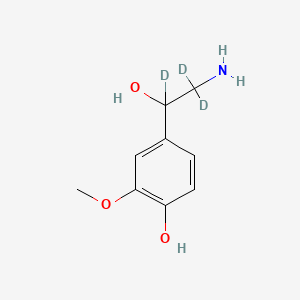
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
